Globotriose

説明

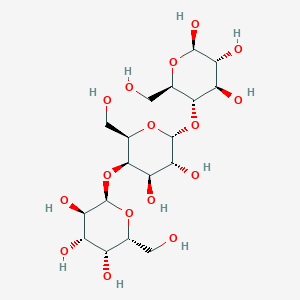

The compound alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is a linear trisaccharide consisting of two alpha-D-galactopyranosyl units linked to a beta-D-glucopyranose unit. This compound is known for its unique structural configuration and its presence in various biological systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp typically involves the stepwise glycosylation of protected monosaccharide units. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps of protection and deprotection to ensure the correct linkage formation .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of galactose units to glucose, forming the desired trisaccharide. This method is advantageous due to its specificity and efficiency .

化学反応の分析

Types of Reactions

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may produce alditols .

科学的研究の応用

Urinary Tract Infections (UTIs)

One of the most notable applications of globotriose is its role in inhibiting uropathogenic Escherichia coli (E. coli), which is a common cause of urinary tract infections. Research indicates that this compound can effectively prevent the adhesion of P-fimbriated E. coli strains to human epithelial cells.

Case Study: In Vivo Efficacy

- Study Design : BALB/c mice were used to assess the efficacy of this compound against bladder colonization by E. coli JR1.

- Findings : Administering this compound at a concentration of 5 mg/ml resulted in a significant reduction (10-fold) in bacterial binding to target cells and completely reversed agglutination when added after it had occurred. The pharmacokinetic profile indicated that this compound was rapidly cleared from plasma with a half-life of approximately 6 minutes, maintaining effective concentrations in urine for several hours post-administration .

| Parameter | Value |

|---|---|

| Dosage | 5 mg/ml |

| Half-life | 6 minutes |

| Effective concentration | >5 mg/ml in urine for 4-12 hours |

Inhibition of Shiga Toxin Activity

This compound derivatives have shown promise as inhibitors of Shiga toxin (Stx), produced by certain strains of E. coli. These derivatives can prevent Stx from exerting its toxic effects on Vero cells, thus providing a potential therapeutic avenue for managing infections caused by Shiga toxin-producing bacteria.

Research Insights

- Experimental Setup : The inhibitory effects were evaluated using radiolabeled Stx1 on Vero cells.

- Results : this compound polymers significantly reduced the biological activity of Stx, indicating their potential use as protective agents against toxin-mediated cell damage .

Carbohydrate-Protein Interactions

This compound is also utilized as a model system for studying carbohydrate-protein interactions. Its ability to form self-assembled monolayers (SAMs) makes it an excellent candidate for investigating molecular details relevant to biomolecular recognition processes.

Synthesis and Self-Assembly

- Methodology : Researchers synthesized this compound derivatives and studied their self-assembly properties.

- Outcomes : The findings revealed that varying the this compound content in SAMs could influence molecular interactions, providing insights into how carbohydrates interact with proteins at the molecular level .

Oligosaccharide Production

The enzymatic synthesis of this compound and its analogs is gaining attention for producing oligosaccharides that can serve as potential inhibitors for various pathogens.

Key Findings

作用機序

The mechanism by which alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp exerts its effects involves its interaction with specific receptors or enzymes. The molecular targets include glycosyltransferases and glycosidases, which recognize the unique trisaccharide structure and mediate various biological processes .

類似化合物との比較

Similar Compounds

Alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-D-GlcNAc: An amino trisaccharide with different glycosidic linkages and an N-acetyl group.

Alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glc: A similar trisaccharide with a different configuration of galactose units.

Uniqueness

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is unique due to its specific glycosidic linkages and the presence of two alpha-D-galactopyranosyl units. This configuration imparts distinct biological and chemical properties, making it valuable for various applications .

生物活性

Globotriose, chemically represented as Galα1-4Galβ1-4Glc, is a trisaccharide that plays a crucial role in various biological processes, particularly as a receptor for Shiga-like toxins and as a component of tumor-associated glycans. This article delves into the biological activity of this compound, highlighting its synthesis, interactions with pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a carbohydrate moiety found in globotriosylceramide (Gb3), which serves as a receptor for Shiga toxins produced by Escherichia coli. The synthesis of this compound has been achieved through both chemical methods and enzymatic processes. A notable study reported the use of a novel α-galactosidase from Bacteroides fragilis, which demonstrated high regioselectivity and efficiency in synthesizing this compound through transglycosylation reactions. The enzyme exhibited optimal activity at pH 4.5 and 40 °C, producing this compound with yields up to 32.4% from specific substrates .

Role as a Receptor for Shiga Toxins

This compound is recognized for its role in mediating the binding of Shiga toxins to host cells. The binding affinity of this compound to these toxins is significantly higher than that of related oligosaccharides, such as galabiose. Research indicates that the glucose component of this compound contributes approximately 2.6 kcal/mol to its binding energy, enhancing its interaction with Shiga-like toxins . This strong binding capability makes this compound a target for therapeutic interventions aimed at preventing toxin-mediated diseases.

Inhibition of Pathogen Adhesion

In vitro studies have demonstrated that this compound can effectively inhibit the adhesion of P-fimbriated E. coli strains to host cells. At concentrations as low as 5 mg/ml, this compound completely reversed cell agglutination and reduced bacterial binding by 10- to 100-fold . These findings suggest that this compound could serve as a potential therapeutic agent for urinary tract infections (UTIs) by disrupting the colonization of pathogenic bacteria.

Pharmacokinetics and Efficacy Studies

The pharmacokinetics of this compound were evaluated in BALB/c mice, where it was administered via tail vein injection. The compound was rapidly cleared from plasma with a half-life of approximately 6 minutes and showed prolonged renal excretion . Efficacy studies indicated that this compound could significantly reduce established bladder colonization by E. coli, highlighting its potential as an alternative treatment for UTIs.

Case Study: Therapeutic Application in UTI

In a proof-of-principle study involving mouse models, this compound was tested for its ability to prevent and reverse bladder colonization by E. coli strains. The results indicated that treatment with this compound led to significant reductions in bacterial load in the bladder, demonstrating its practical application in managing infections caused by uropathogenic bacteria .

Summary of Research Findings

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-KLBXQZKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。